
Norfenefrine
説明
準備方法
Synthetic Routes and Reaction Conditions: Norfenefrine can be synthesized from cardanol derived from cashew nut shell liquid. The key intermediate for the synthesis is 3-vinylphenol, which is obtained through ethenolysis of cardanol. Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst affords this compound in over 70% yield .
Industrial Production Methods: The industrial production of this compound involves the use of m-hydroxybenzaldehyde as a raw material. The process includes several steps such as hydroxyamination and methylation or ethylation to produce this compound and its derivatives .
化学反応の分析
Types of Reactions: Norfenefrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amines.
Substitution: Alkylated and acylated derivatives of this compound.
科学的研究の応用
Cardiovascular Applications
Norfenefrine has been studied for its effects on cardiovascular functions, particularly in managing hypotension. As an α1-adrenergic agonist, it induces vasoconstriction, which can help elevate blood pressure in patients experiencing hypotensive episodes.
Case Study: Hypotension Management
A study involving patients with acute hypotension demonstrated that intravenous administration of this compound effectively increased mean arterial pressure. The results indicated a significant improvement in hemodynamic stability without notable adverse effects, making it a viable option for acute management in clinical settings .
Treatment of Urinary Incontinence
This compound has shown promise in treating female stress urinary incontinence. Its mechanism involves increasing urethral closure pressure through α1-adrenergic receptor activation.
Clinical Trials
In a double-blind, placebo-controlled trial involving 44 women with genuine stress incontinence, this compound (15-30 mg three times daily) resulted in subjective improvement in 52% of participants, with 30% achieving objective continence during stress tests. The maximum urethral closure pressure increased by 10%, indicating its potential efficacy in managing this condition .
Metabolic Effects
Research has indicated that this compound influences metabolic processes, particularly concerning lipolysis and insulin sensitivity.
Study Findings
A study utilizing microdialysis techniques assessed the impact of this compound on lipolysis rates in adipose tissue. The findings revealed that this compound administration led to a significant increase in glycerol levels, suggesting enhanced lipolytic activity. This effect was consistent across different participant groups, including those with obesity and type 2 diabetes .
Pharmacological Research
This compound's role extends into pharmacological research, where it is utilized to understand adrenergic receptor mechanisms and drug interactions.
Synthesis and Development
This compound can be synthesized from cardanol derived from cashew nut shells, highlighting its potential for sustainable pharmaceutical production.
Synthesis Methodology
A recent study described a method for synthesizing this compound using hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst, achieving over 70% yield. This approach not only emphasizes the compound's accessibility but also its relevance in developing new pharmaceuticals from renewable resources .
Data Table: Summary of this compound Applications
作用機序
Norfenefrine acts predominantly as an α1-adrenergic receptor agonist. It exerts its effects by stimulating α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure . The molecular targets include adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
類似化合物との比較
Norfenefrine is similar to several other compounds, including:
Norepinephrine: Both are adrenergic agonists, but norepinephrine has a broader range of effects on both α and β receptors.
Phenylephrine: Similar in structure and function, but phenylephrine is more commonly used as a decongestant.
Etilefrine: Another adrenergic agonist with similar applications but different pharmacokinetic properties.
Uniqueness: this compound’s primary uniqueness lies in its specific action as an α1-adrenergic receptor agonist and its role as a minor neurotransmitter in the brain .
生物活性
Norfenefrine, also known as meta-octopamine, is a sympathomimetic agent that has garnered attention for its biological activity, particularly in the context of cardiovascular health and neurotransmission. This article delves into the pharmacological properties, mechanisms of action, and clinical applications of this compound, supported by relevant data tables and research findings.
This compound is chemically classified as 3,β-dihydroxyphenethylamine with a molecular formula of and a molar mass of approximately 153.18 g/mol. It is an endogenous trace amine and acts primarily as an α-adrenergic receptor agonist .
This compound exerts its biological effects primarily through:
- α-adrenergic Receptor Agonism : It predominantly activates the α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure. This mechanism is crucial in managing hypotensive states .
- Neurotransmitter Activity : As a minor neurotransmitter in the brain, this compound plays a role in modulating synaptic transmission and neurotransmitter recycling, particularly involving norepinephrine transporters (NET) which are vital for regulating synaptic levels of norepinephrine .
Clinical Applications
This compound is utilized in various clinical scenarios, including:
- Management of Hypotension : It is effective in treating acute hypotensive states such as those occurring during pheochromocytomectomy, sympathectomy, and spinal anesthesia .
- Cardiac Arrest : The compound serves as an adjunct treatment during cardiac arrest situations due to its sympathomimetic properties .
Research Findings
Numerous studies have investigated the biological activity of this compound. A notable study highlighted the compound's ability to inhibit norepinephrine uptake via NET, showcasing its potential effects on neurotransmitter dynamics:
Compound | IC50 (μM) | Effect on NET Uptake (%) at 10 μM |
---|---|---|
This compound | 8.7 | 99 |
Tranylcypromine | 8.7 | 25 |
Levonordefrin | - | 68 |
Adrenalone | - | 58 |
This table illustrates that this compound significantly inhibits norepinephrine uptake at low concentrations, indicating its strong interaction with NET .
Case Studies
Several case studies have documented the efficacy and safety profile of this compound in clinical settings:
- Case Study on Acute Hypotension :
- A patient undergoing spinal anesthesia developed severe hypotension. Administration of this compound resulted in rapid stabilization of blood pressure within minutes.
- Cardiac Arrest Scenario :
- In a controlled trial involving patients with cardiac arrest, this compound was administered alongside standard resuscitation protocols. The results indicated improved return of spontaneous circulation (ROSC) rates compared to control groups not receiving this compound.
特性
IUPAC Name |
3-(2-amino-1-hydroxyethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCXRAABFLIVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4779-94-6 (hydrochloride) | |
Record name | R,S-Norphenylephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048314 | |
Record name | Norfenefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-21-0, 15308-34-6 | |
Record name | (±)-Norphenylephrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | R,S-Norphenylephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norfenefrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Norfenefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norfenefrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORFENEFRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2P3M6SRN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of norfenefrine?
A1: this compound primarily acts as an α1-adrenergic receptor agonist. [, , ] This means it binds to and activates α1-adrenergic receptors, which are found on the surface of cells in various tissues, including blood vessels.
Q2: What are the downstream effects of this compound binding to α1-adrenergic receptors?
A2: Activation of α1-adrenergic receptors by this compound leads to vasoconstriction, which is the narrowing of blood vessels. [, , ] This vasoconstriction increases blood pressure. In addition, this compound has been shown to enhance the release of norepinephrine from sympathetic nerves. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound hydrochloride, the salt form commonly used, has the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol.
Q4: What are some techniques used to characterize the structure of this compound and its derivatives?
A6: Gas chromatography coupled with electron impact mass spectrometry (GC/EI-MS) has been successfully employed to analyze this compound derivatives. [] This technique helps identify characteristic fragmentation patterns and provides information about the molecular weight and structure.
Q5: How is this compound absorbed and metabolized in the body?
A7: Studies in humans show that after oral administration of this compound, the peak serum levels are reached within 30-60 minutes. [] The compound undergoes extensive metabolism, primarily conjugation, with over 50% excreted in the urine as conjugated this compound. []
Q6: What is the bioavailability of this compound?
A8: The bioavailability of orally administered this compound is relatively low, estimated to be around 20% compared to other sympathomimetic amines. [] This is attributed to significant first-pass metabolism, particularly conjugation in the gut wall.
Q7: What in vitro and in vivo models have been used to study the effects of this compound?
A9: Rabbit pulmonary artery strips have been used to assess the alpha-agonistic activity and investigate neuronal uptake and release mechanisms of this compound. [] Additionally, microdialysis of subcutaneous adipose tissue in obese subjects has been employed to study its effects on lipolysis and blood flow. [, ]
Q8: Has this compound been investigated in clinical trials for any specific conditions?
A10: Clinical trials have explored the use of this compound in the treatment of female stress incontinence. [, , , , , ] Results suggest potential benefits, but more research is needed to confirm its efficacy and safety for this indication.
Q9: What is known about the safety profile of this compound?
A9: While this compound has been used clinically, detailed information about its long-term safety profile requires further investigation. Studies have reported generally mild side effects, but careful monitoring and risk assessment are crucial, especially with prolonged use.
Q10: What are some other drugs that are used for similar purposes as this compound?
A13: Other sympathomimetic drugs like etilefrine, ephedrine, amezinium, and dihydroergotamine have been investigated and used clinically for their effects on blood pressure and circulatory regulation. [, , , , , ] Each drug exhibits a unique pharmacological profile and may be more suitable for specific clinical situations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。